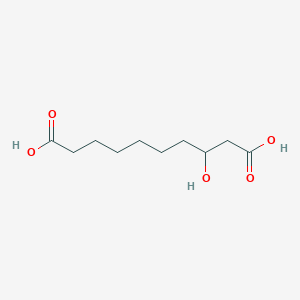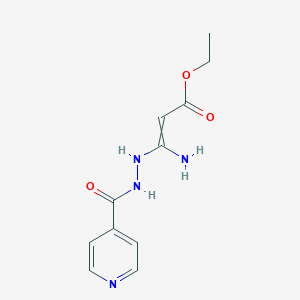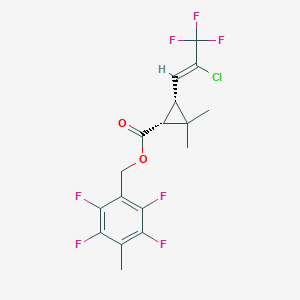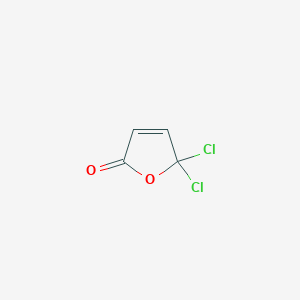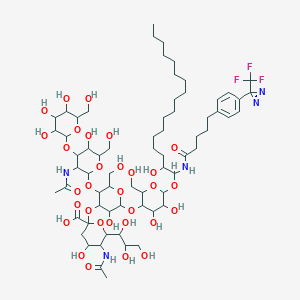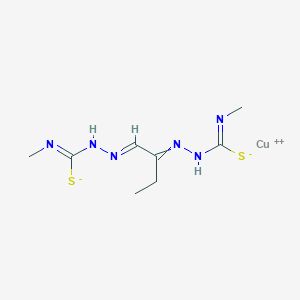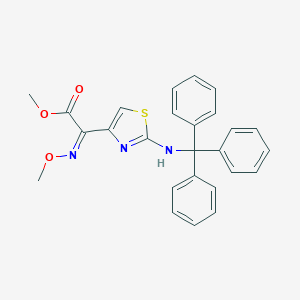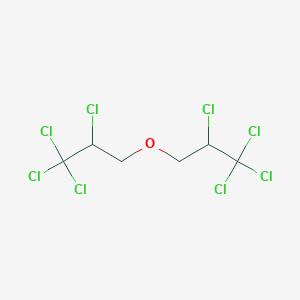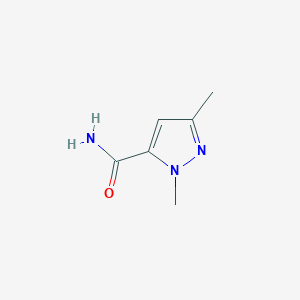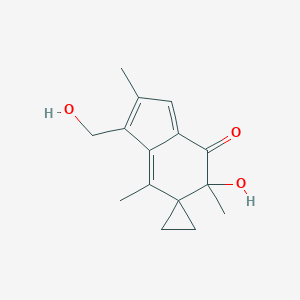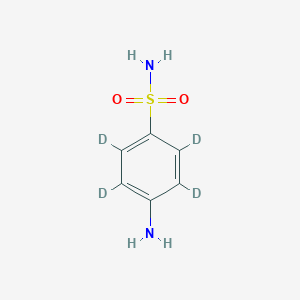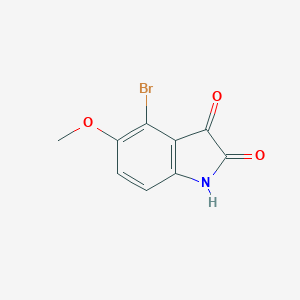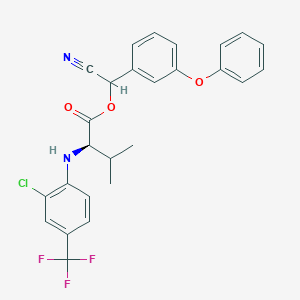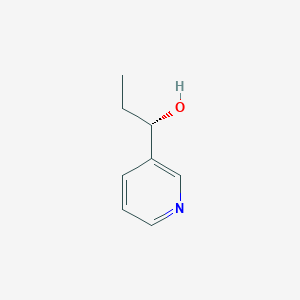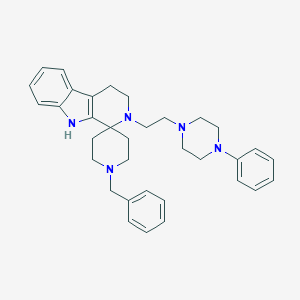
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine, also known as TCB-2, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in 1998 by a team of researchers at the University of Innsbruck, Austria. TCB-2 is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, perception, and behavior. TCB-2 has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine induces a conformational change that activates the G protein signaling pathway. This leads to the activation of various downstream signaling pathways, including the phospholipase C, phospholipase A2, and mitogen-activated protein kinase pathways. The activation of these pathways results in the modulation of various cellular processes, including neurotransmitter release, gene expression, and cell proliferation.
Biochemical And Physiological Effects
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in the regulation of mood, cognition, and behavior. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin signaling on specific cellular processes. However, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a synthetic compound that may have potential limitations in terms of its pharmacokinetics and pharmacodynamics. It may also have potential off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for research on 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine. One potential direction is the development of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine analogs that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the role of the 5-HT2A receptor in various physiological and pathological conditions, such as pain, inflammation, and cancer. The development of novel therapeutic agents that target the 5-HT2A receptor may have potential applications in the treatment of these conditions. Overall, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a promising compound that has potential applications in scientific research and drug discovery.
Synthesis Methods
The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine involves several steps, starting from the reaction of tryptamine with 3-bromo-1-propanol to obtain the intermediate compound. This intermediate is then reacted with 1-phenyl-4-piperazinecarboxylic acid to yield the key intermediate, which is further reacted with benzylpiperidine to give the final product. The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been used in scientific research to study the role of the 5-HT2A receptor in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been used to study the effects of serotonin on the cardiovascular system, as well as the regulation of appetite and body weight.
properties
CAS RN |
132054-05-8 |
|---|---|
Product Name |
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine |
Molecular Formula |
C34H41N5 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
1'-benzyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C34H41N5/c1-3-9-28(10-4-1)27-37-19-16-34(17-20-37)33-31(30-13-7-8-14-32(30)35-33)15-18-39(34)26-23-36-21-24-38(25-22-36)29-11-5-2-6-12-29/h1-14,35H,15-27H2 |
InChI Key |
HKDUSDZSIOLYHL-UHFFFAOYSA-N |
SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
Canonical SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
Other CAS RN |
132054-05-8 |
synonyms |
2-(2-(1-phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine PPET |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



